Aldehyde-benzyl-PEG5-alkyne (CAS 1378928-83-6) is a highly specialized heterobifunctional linker utilized primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced bioconjugates. Structurally, it features a reactive benzaldehyde moiety and a terminal alkyne, separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer. The benzaldehyde group enables site-specific conjugation to primary amines via reductive amination or to hydroxylamines/hydrazines via stable oxime/hydrazone ligation, while the alkyne supports copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. For procurement professionals and synthetic chemists, this compound represents a critical upgrade over standard aliphatic linkers by embedding a UV-active aromatic ring for process monitoring, alongside a precise PEG5 chain length that optimizes solubility and spatial geometry in ternary complex formation [2].
Orthogonal heterobifunctional linker: alkyne for CuAAC, aromatic aldehyde for amine/hydrazide conjugation without cross-reactivity.
PEG5 repeat length provides an intermediate span for ternary complex geometry screening in PROTAC SAR libraries.
Enhanced aqueous solubility versus non-PEGylated alkyl linkers, supporting homogeneous conjugation conditions.
Substituting Aldehyde-benzyl-PEG5-alkyne with a purely aliphatic aldehyde-PEG-alkyne or an NHS-ester equivalent introduces severe processability and stability risks. Aliphatic aldehydes are highly susceptible to enolization, aldol condensation, and rapid oxidation during storage, leading to complex, impure reaction mixtures that degrade batch-to-batch reproducibility [1]. Furthermore, aliphatic chains lack a strong UV chromophore, rendering standard HPLC-UV monitoring ineffective and forcing reliance on destructive mass spectrometry. While NHS-PEG-alkynes offer faster amine reactivity, their rapid hydrolysis in aqueous buffers (often degrading within hours) precludes their use in dilute protein conjugations or prolonged multi-step syntheses [2]. The benzaldehyde core of this specific compound resolves these issues by providing exceptional aqueous stability, preventing auto-condensation, and ensuring a strong UV absorbance signal for precise stoichiometric control.
PEG length deviation: single-unit change (e.g., PEG4 or PEG6) may shift ternary complex formation efficiency and reported degradation activity.
Aliphatic aldehyde analogs may exhibit higher acid sensitivity, potentially altering conjugate stability profile under endosomal pH conditions.
Non-orthogonal heterobifunctional alternatives often require protecting-group strategies, adding synthetic steps and reducing one-pot assembly feasibility.
In aqueous buffer systems required for sensitive protein labeling, the functional group stability dictates the viable reaction window. Aldehyde-benzyl-PEG5-alkyne demonstrates near-complete stability, whereas standard NHS-ester analogs degrade rapidly [1].
| Evidence Dimension | Hydrolytic half-life in aqueous buffer |
| Target Compound Data | >99% intact after 48 hours |
| Comparator Or Baseline | NHS-PEG5-alkyne (~4-5 hours half-life) |
| Quantified Difference | Over 10-fold increase in functional half-life |
| Conditions | pH 7.4 PBS buffer at 25°C |
Procuring the benzaldehyde variant allows for bulk preparation of aqueous stocks and enables long-duration incubations required for low-concentration target proteins without linker degradation.
Tracking conjugation efficiency in real-time is critical for industrial scale-up. The embedded benzyl ring in Aldehyde-benzyl-PEG5-alkyne provides a strong UV chromophore, vastly outperforming purely aliphatic linkers that are virtually invisible to standard UV detectors [1].
| Evidence Dimension | Molar Extinction Coefficient (ε) at 254 nm |
| Target Compound Data | ε ≈ 12,000 - 15,000 M⁻¹cm⁻¹ |
| Comparator Or Baseline | Aliphatic Aldehyde-PEG5-alkyne (ε < 50 M⁻¹cm⁻¹) |
| Quantified Difference | >240-fold higher UV absorbance signal |
| Conditions | Standard HPLC-UV analysis in water/acetonitrile gradient |
This enables direct, non-destructive quantitative tracking of PROTAC synthesis and purification, eliminating the need for expensive and complex mass spectrometry at every step.
When utilized in oxime ligation with hydroxylamine-functionalized payloads, the aromatic nature of the benzaldehyde core yields a significantly more stable conjugate compared to aliphatic aldehydes, which are prone to hydrolysis under physiological conditions [1].
| Evidence Dimension | Oxime conjugate stability (hydrolysis rate) |
| Target Compound Data | <5% hydrolysis after 7 days |
| Comparator Or Baseline | Aliphatic aldehyde-derived oxime (~20-30% hydrolysis) |
| Quantified Difference | 4 to 6-fold reduction in premature payload release |
| Conditions | Incubation in human serum at 37°C, pH 7.4 |
For developers of targeted therapeutics, the aromatic oxime linkage ensures the integrity of the PROTAC or conjugate in systemic circulation, directly impacting efficacy and reducing off-target toxicity risks.
Due to its precise 5-unit PEG spacer and UV-traceable benzaldehyde core, this compound is ideal for constructing PROTAC libraries. It allows chemists to reliably link amine-containing target ligands to azide-functionalized E3 ligase recruiters via CuAAC click chemistry, with the added benefit of straightforward HPLC reaction monitoring [1].
The benzaldehyde moiety is perfectly suited for site-specific reductive amination at the N-terminus of proteins. Because the N-terminal α-amine has a lower pKa than lysine ε-amines, reacting this linker at pH 5.5-6.5 ensures highly regioselective modification without the rapid hydrolysis issues associated with NHS esters [2].
For applications requiring long-term stability in serum, such as antibody-drug conjugates (ADCs) or targeted delivery systems, this linker is the preferred choice for oxime ligation. The resulting aromatic oxime bond resists physiological degradation far better than aliphatic alternatives, ensuring payload retention in vivo [3].